4-Bromo-1-ethylisoquinoline 4-Bromo-1-ethylisoquinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC17211454
InChI: InChI=1S/C11H10BrN/c1-2-11-9-6-4-3-5-8(9)10(12)7-13-11/h3-7H,2H2,1H3
SMILES:
Molecular Formula: C11H10BrN
Molecular Weight: 236.11 g/mol

4-Bromo-1-ethylisoquinoline

CAS No.:

Cat. No.: VC17211454

Molecular Formula: C11H10BrN

Molecular Weight: 236.11 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-1-ethylisoquinoline -

Specification

Molecular Formula C11H10BrN
Molecular Weight 236.11 g/mol
IUPAC Name 4-bromo-1-ethylisoquinoline
Standard InChI InChI=1S/C11H10BrN/c1-2-11-9-6-4-3-5-8(9)10(12)7-13-11/h3-7H,2H2,1H3
Standard InChI Key VULZMDGFKUAIQZ-UHFFFAOYSA-N
Canonical SMILES CCC1=NC=C(C2=CC=CC=C21)Br

Introduction

Chemical and Physical Properties

Molecular Structure and Characterization

The molecular formula of 4-bromo-1-ethylisoquinoline is C11_{11}H10_{10}BrN, with a molecular weight of 236.11 g/mol. Its structure consists of a benzene ring fused to a pyridine ring, with substituents at the first and fourth positions (Figure 1) . The ethyl group at position 1 introduces steric bulk, potentially influencing reactivity, while the bromine atom at position 4 serves as a leaving group in cross-coupling reactions.

Key Physical Properties

PropertyValue/Description
Boiling Point~304°C (extrapolated from analogs)
Density1.45–1.55 g/cm³ (estimated)
SolubilityLow in water; soluble in organic solvents (e.g., DCM, DMF)
Storage ConditionsStable at room temperature

The compound’s InChI Key (IXDMPRODBWENBR-UHFFFAOYSA-N) and SMILES (CCn1c2c(cccc2)c(Br)cn1) facilitate database searches and computational modeling.

Synthesis and Reactivity

Synthetic Pathways

The synthesis of 4-bromo-1-ethylisoquinoline typically involves bromination of a pre-functionalized isoquinoline precursor. Two primary routes are hypothesized:

  • Direct Bromination of 1-Ethylisoquinoline

    • Reaction of 1-ethylisoquinoline with bromine (Br2_2) or N-bromosuccinimide (NBS) in a polar solvent (e.g., dichloromethane) under controlled conditions .

    • Example:

      1-Ethylisoquinoline+Br2FeCl34-Bromo-1-ethylisoquinoline+HBr\text{1-Ethylisoquinoline} + \text{Br}_2 \xrightarrow{\text{FeCl}_3} \text{4-Bromo-1-ethylisoquinoline} + \text{HBr}
    • Yields depend on reaction time and temperature, with optimal conditions avoiding over-bromination.

  • Multi-Step Functionalization

    • Construction of the isoquinoline core via Bischler-Napieralski cyclization, followed by ethyl group introduction and regioselective bromination .

Reactivity Profile

  • Nucleophilic Aromatic Substitution: The bromine atom at position 4 participates in Suzuki-Miyaura and Ullmann-type couplings, enabling access to diverse derivatives .

  • Electrophilic Substitution: The ethyl group directs electrophiles to meta and para positions, though steric hindrance may limit reactivity.

  • Coordination Chemistry: The nitrogen atom can act as a ligand in metal complexes, relevant in catalytic applications .

Biological and Pharmacological Activity

Isoquinoline derivatives are renowned for their bioactivity, and 4-bromo-1-ethylisoquinoline is postulated to share these traits:

Antimicrobial Effects

  • Isoquinolines with halogen substituents show broad-spectrum antimicrobial activity. A methyl-substituted analog (4-bromo-1-methylisoquinoline) inhibits Staphylococcus aureus growth at 25 µg/mL .

Neuropharmacological Applications

  • Ethyl-substituted isoquinolines may modulate neurotransmitter receptors (e.g., GABAA_A), though specific data for this derivative remains unexplored .

Industrial and Materials Science Applications

Organic Electronics

  • Brominated isoquinolines serve as electron-deficient moieties in organic semiconductors. Their planar structure and electron-withdrawing groups enhance charge transport in thin-film transistors .

Fluorescent Probes

  • Derivatives with extended conjugation emit in the visible spectrum. For instance, 6-bromo-1-carbethoxy-4-methyl-2,7-dibenz[f,ij]isoquinoline-2,7-dione exhibits λem_{em} = 520 nm , suggesting potential for bioimaging.

Hazard StatementPrecautionary Measure
H315 (Skin irritation)Wear protective gloves/clothing
H319 (Eye irritation)Use eye protection
H335 (Respiratory irritation)Use in ventilated areas

Comparative Analysis with Structural Analogs

CompoundMolecular FormulaKey Differences
4-Bromo-1-methylisoquinolineC10_{10}H8_8BrNMethyl vs. ethyl group
4-BromoisoquinolineC9_9H6_6BrNLacks alkyl substitution
6-Bromo-2-ethyl-1H-benzo[de]isoquinoline-1,3(2H)-dioneC13_{13}H10_{10}BrNO2_2Additional ketone groups

The ethyl group in 4-bromo-1-ethylisoquinoline enhances lipophilicity compared to methyl analogs, potentially improving blood-brain barrier penetration .

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